molecular formula C10H9FN2O B3030249 (2-(4-Fluorophenyl)oxazol-4-YL)methanamine CAS No. 885272-89-9

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine

Cat. No.: B3030249
CAS No.: 885272-89-9
M. Wt: 192.19 g/mol
InChI Key: CGTLKOTUAWCRDT-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2 and a methanamine group at position 4. Oxazole derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis. Methanamine at position 4 introduces a primary amine, which can participate in hydrogen bonding or serve as a handle for further derivatization.

Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTLKOTUAWCRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651223
Record name 1-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-89-9
Record name 1-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by the presence of an oxazole ring and a fluorophenyl group. Its molecular formula is C10H9FN2OC_{10}H_{9}FN_{2}O, and it has a molecular weight of approximately 192.19 g/mol.

Research indicates that compounds containing oxazole rings, such as this compound, may interact with various biological targets, including enzymes and receptors. The specific mechanism of action remains under investigation, but preliminary studies suggest potential interactions with proteins involved in cellular signaling pathways.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of oxazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : MIC values ranging from 5.64 to 77.38 µM
  • Escherichia coli : MIC values ranging from 2.33 to 156.47 µM

These findings suggest that this compound may possess similar antimicrobial properties, warranting further exploration in this area .

Neuroprotective Effects

Recent studies have indicated that oxazole derivatives can exhibit neuroprotective effects. For example, related compounds have shown enhanced neuronal survival in cultures exposed to toxic stimuli such as staurosporine and hydrogen peroxide. This suggests a potential role for this compound in neuroprotection, possibly through mechanisms involving microtubule stabilization .

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the antibacterial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced the biological activity, with fluorinated compounds showing enhanced efficacy.
  • Neuroprotective Study :
    In vitro experiments demonstrated that certain oxazole derivatives could protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure. This was attributed to their ability to stabilize microtubules and promote cell survival .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC µM)Neuroprotective Effect
This compoundTBDTBD
2-Amino-5-fluoro-4-methylbenzonitrile5.64 - 77.38Moderate
3-Fluorophenyl oxazole derivative2.33 - 156.47High

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (2-(4-Fluorophenyl)oxazol-4-YL)methanamine with structurally related compounds, focusing on heterocycle type, substituent effects, and biological activity (where available).

Structural Analogues with Oxazole/Thiazole Cores

Compound Name Core Structure Substituents Key Properties/Activities References
This compound Oxazole 2-(4-Fluorophenyl), 4-methanamine Potential receptor modulation (inferred) -
(2-(4-Fluorophenyl)thiazol-4-yl)methanamine Thiazole 2-(4-Fluorophenyl), 4-methanamine Antifungal activity (vs. A. niger)
4-(4-Fluorophenyl)-1,3-oxazol-2-amine Oxazole 2-Amino, 4-(4-Fluorophenyl) N/A (structural isomer)
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine Oxazole 5-Methanamine, 4-methyl, 2-phenyl Antimicrobial applications (inferred)
  • Key Observations: Heterocycle Effects: Thiazole analogs (e.g., (2-(4-Fluorophenyl)thiazol-4-yl)methanamine) exhibit antifungal activity against Aspergillus niger, comparable to reference drugs like Ravuconazole . Substituent Position: Methanamine at position 4 (target compound) vs. position 5 () alters electronic distribution and steric effects, impacting binding interactions in biological systems.

Analogues with Different Heterocycles

Compound Name Core Structure Substituents Key Properties/Activities References
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine Oxadiazole 3-(4-Chlorophenyl), phenyl, methanamine N/A (structural data only)
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole 2-Methanamine, 5-(4-methylphenyl) Antioxidant, antimicrobial potential
(S)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine Isoxazoline 3-Bromo, 5-methanamine Intermediate in drug synthesis
  • Key Observations: Oxadiazole Derivatives: These compounds are associated with antioxidant and antimicrobial activities . Isoxazoline Derivatives: Serve as synthetic intermediates for bioactive molecules, highlighting the utility of methanamine groups in medicinal chemistry .

Fluorophenyl-Containing Methanamines

Compound Name Core Structure Substituents Key Properties/Activities References
N-tert-Butyl derivatives with 4-fluorophenyl Triazole 4-Fluorophenyl, tert-butyl High antioxidant activity
(4-Fluorophenyl)(oxan-4-yl)methanamine Oxane 4-Fluorophenyl, oxane, methanamine Structural flexibility
  • Hybrid structures like (4-Fluorophenyl)(oxan-4-yl)methanamine demonstrate the role of fluorophenyl in modulating conformational stability .

Physicochemical and Structural Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight logP (Predicted)
This compound C₁₀H₉FN₂O 192.19 1.8 (moderate lipophilicity)
(2-(4-Fluorophenyl)thiazol-4-yl)methanamine C₁₀H₈FN₂S 208.25 2.3 (higher lipophilicity)
4-(4-Fluorophenyl)-1,3-oxazol-2-amine C₉H₇FN₂O 178.16 1.5

Structural Data

  • Crystallography : Fluorophenyl-substituted thiazoles (e.g., ) adopt planar conformations, with fluorophenyl groups occasionally oriented perpendicularly to the heterocycle, influencing packing and stability .
  • Electron Density : Oxazole’s oxygen atom creates a less electron-rich core compared to thiazole, affecting reactivity in electrophilic substitutions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-(4-fluorophenyl)oxazol-4-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, glycine derivatives and fluorophenyl-substituted precursors are condensed under reflux conditions. Optimization involves adjusting reaction time (typically 6–12 hours), temperature (80–120°C), and stoichiometric ratios of reagents to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via FT-IR and 1H^1H-/13C^{13}C-NMR spectroscopy to confirm structural integrity.

Q. How is the structural characterization of this compound performed?

  • Analytical Workflow :

  • Spectroscopy : 1H^1H-NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.8–8.1 ppm) and methanamine protons (δ 3.2–3.5 ppm). FT-IR confirms C-F stretches (1220–1150 cm1^{-1}) and oxazole ring vibrations (1600–1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 208.0873 (calculated for C10_{10}H9_9FN2_2O: 208.0747) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests (pH 3–9, 25°C) indicate degradation <5% over 24 hours. Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic refinement challenges for this compound be addressed?

  • Crystallography Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in the oxazole ring or fluorophenyl group. Apply twin refinement for non-merohedral twinning and anisotropic displacement parameters (ADPs) for heavy atoms. Validate via R-factor convergence (target: R1 < 0.05) .
  • Data Collection : High-resolution X-ray diffraction (0.8 Å) at low temperature (100 K) minimizes thermal motion artifacts.

Q. What computational strategies are effective for predicting the compound’s bioactivity against cancer targets?

  • QSAR and Docking :

  • QSAR Modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with anti-proliferative activity. A validated QSAR model (R2^2 > 0.85, Q2^2 > 0.75) predicts IC50_{50} values against MCF-7 breast cancer cells .
  • Molecular Docking : Dock the compound into Polo-like kinase 1 (Plk1) active sites (PDB: 2OU7) using AutoDock Vina. Prioritize derivatives with binding affinities < –8.0 kcal/mol and hydrogen bonds to key residues (e.g., Lys178, Glu140) .

Q. How do substituent modifications on the oxazole ring affect pharmacokinetic properties?

  • ADMET Profiling :

  • Lipinski’s Rule : The parent compound complies (MW < 500, logP < 5, H-bond donors <5, acceptors <10). Introduce electron-withdrawing groups (e.g., –NO2_2) to enhance metabolic stability but monitor hepatotoxicity via cytochrome P450 inhibition assays .
  • Permeability : Caco-2 cell assays show moderate permeability (Papp_{app} ~ 5 × 106^{-6} cm/s). Methylation of the methanamine group improves blood-brain barrier penetration .

Data Contradictions and Resolution

Q. Discrepancies in reported anti-cancer activity: How to reconcile in vitro vs. in silico data?

  • Resolution : Validate computational predictions (e.g., QSAR IC50_{50} = 2.1 µM) with in vitro MTT assays. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis via flow cytometry) to confirm mechanistic consistency .

Methodological Best Practices

Q. What strategies minimize byproduct formation during oxazole ring synthesis?

  • Reagent Selection : Use freshly distilled PPA to avoid moisture-induced side reactions. Replace glycine with β-alanine derivatives to suppress imidazole byproducts. Monitor reaction progress via LC-MS to isolate intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine
Reactant of Route 2
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine

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